1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
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Overview
Description
1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound acts as an inhibitor of FGFRs . It binds to the FGFRs, preventing their activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of these receptors, leading to changes in cellular processes controlled by FGFRs .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting various cellular processes .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis, as demonstrated in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through its inhibitory activity on FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl bromides to form acylethynyl pyrroles, followed by intramolecular cyclization to yield the desired pyrrolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in functional groups.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: Similar in structure but with different nitrogen positioning and biological properties.
Uniqueness: 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one is unique due to its specific acetyl group and the dihydropyrrolo structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXCSLGFVXYJFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473716 |
Source
|
Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155818-89-6 |
Source
|
Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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